Benzyl 2-carbamoylazetidine-1-carboxylate molecular weight and exact mass
Benzyl 2-carbamoylazetidine-1-carboxylate molecular weight and exact mass
An In-depth Technical Guide to Benzyl 2-carbamoylazetidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Benzyl 2-carbamoylazetidine-1-carboxylate, a functionalized small molecule with potential applications in medicinal chemistry and drug development. Due to the compound's novelty and the absence of extensive literature, this document establishes its core characteristics through theoretical calculations based on its chemical structure. Furthermore, it outlines a robust, field-proven experimental framework for its synthesis and structural characterization. This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding and practical methodologies for working with novel azetidine derivatives.
Introduction and Molecular Overview
Azetidines are saturated four-membered nitrogen-containing heterocycles that serve as valuable building blocks in organic synthesis and are core scaffolds in numerous biologically active compounds. Their strained ring system imparts unique conformational properties that can be exploited in drug design to lock in specific pharmacophoric arrangements. The title compound, Benzyl 2-carbamoylazetidine-1-carboxylate, incorporates three key functional groups onto this scaffold:
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Azetidine Ring: Provides a rigid, three-dimensional core.
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N-Cbz (Carboxybenzyl) Protecting Group: A common protecting group for amines, it imparts stability and lipophilicity. It can be selectively removed under specific conditions, allowing for further functionalization at the nitrogen atom.
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C2-Carbamoyl Group (-CONH₂): A primary amide that can act as a hydrogen bond donor and acceptor, making it a critical feature for molecular recognition and interaction with biological targets.
The strategic placement of these groups makes this molecule an interesting candidate for library synthesis and as an intermediate for more complex pharmaceutical agents.
Molecular Structure
The chemical structure of Benzyl 2-carbamoylazetidine-1-carboxylate is deduced from its IUPAC name. The resulting molecular formula is C₁₂H₁₄N₂O₃.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask charged with 2-carbamoylazetidine hydrochloride (1.0 eq.), add anhydrous dichloromethane (DCM, ~0.1 M).
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Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with stirring. The cooling step is critical to control the initial exotherm of the acid-base neutralization and the subsequent acylation.
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Basification: Add triethylamine (TEA, 2.2 eq.) dropwise. The first equivalent neutralizes the HCl salt, while the second acts as a base to scavenge the HCl generated during the acylation, driving the reaction to completion.
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Acylation: Slowly add benzyl chloroformate (1.1 eq.) to the reaction mixture. A slight excess of the acylating agent ensures full conversion of the starting material.
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Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature overnight (12-18 hours). Monitoring by Thin Layer Chromatography (TLC) is advised to confirm the consumption of the starting material.
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Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine (to reduce the solubility of organic material in the aqueous phase).
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Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.
Structural Characterization Workflow
Structural verification is a non-negotiable step in synthesis. A multi-technique approach is required to unambiguously confirm the identity and purity of the synthesized molecule.
1. High-Resolution Mass Spectrometry (HRMS)
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Objective: To confirm the elemental composition and thus the molecular formula. This is achieved by measuring the exact mass of the molecular ion with high precision.
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Protocol:
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Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
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Infuse the solution directly into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
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Acquire the spectrum in positive ion mode. The expected molecular ion to observe is [M+H]⁺ or [M+Na]⁺.
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Expected Result: A measured m/z value that matches the theoretical exact mass of the protonated molecule (C₁₂H₁₅N₂O₃⁺) at 235.1077, within a mass accuracy of < 5 ppm.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the precise atomic connectivity and confirm the structural integrity of the molecule. Both ¹H and ¹³C NMR are essential.
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Protocol:
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Dissolve ~5-10 mg of the pure compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Acquire a ¹H NMR spectrum to observe the proton environments, their integrations (ratio of protons), and coupling patterns (J-coupling).
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Acquire a ¹³C NMR spectrum to observe the number of unique carbon environments.
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Expected Signals (¹H NMR, predicted):
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~7.3-7.4 ppm: Multiplet, 5H (protons of the phenyl ring).
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~5.1 ppm: Singlet, 2H (benzylic -CH₂- protons).
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~6.0-7.0 ppm: Two broad singlets, 2H (protons of the -CONH₂ group).
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~4.0-4.5 ppm: Multiplets, 3H (protons at C2 and C4 of the azetidine ring).
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~2.2-2.6 ppm: Multiplet, 2H (protons at C3 of the azetidine ring).
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Expected Signals (¹³C NMR, predicted):
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~170-175 ppm: C=O of the amide.
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~155-160 ppm: C=O of the carbamate.
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~136 ppm: Quaternary carbon of the phenyl ring attached to the benzylic group.
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~127-129 ppm: Carbons of the phenyl ring.
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~67 ppm: Benzylic -CH₂- carbon.
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~50-60 ppm: Carbons at C2 and C4 of the azetidine ring.
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~20-25 ppm: Carbon at C3 of the azetidine ring.
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3. Infrared (IR) Spectroscopy
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Objective: To identify the key functional groups present in the molecule by their characteristic vibrational frequencies.
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Protocol:
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Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for a solid sample or a thin film.
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Expected Absorption Bands:
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3400-3200 cm⁻¹: N-H stretching vibrations of the primary amide.
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3100-3000 cm⁻¹: Aromatic C-H stretching.
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2980-2850 cm⁻¹: Aliphatic C-H stretching (azetidine and benzyl CH₂).
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~1700 cm⁻¹: Strong C=O stretching of the carbamate.
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~1670 cm⁻¹: Strong C=O stretching of the primary amide (Amide I band).
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~1600 cm⁻¹: N-H bending of the primary amide (Amide II band).
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Conclusion
This guide establishes the foundational chemical data for Benzyl 2-carbamoylazetidine-1-carboxylate (C₁₂H₁₄N₂O₃), including its molecular weight (234.25 g/mol ) and exact mass (234.10044 g/mol ). While empirical data for this specific molecule is not widely published, the provided theoretical values and robust, well-established protocols for its synthesis and characterization offer a complete and actionable framework for researchers. The successful application of the described NMR, MS, and IR spectroscopic methods provides a self-validating system to ensure the synthesis of the correct, high-purity target compound, enabling its use in further scientific investigation.
References
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Wikipedia . C12H14N2O3. This disambiguation page lists compounds with the same molecular formula, confirming the calculated molar and exact masses. [Link]
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PubChem, National Center for Biotechnology Information . PubChem Compound Summary for CID 151018, 5-Methoxytryptophan. Provides computed properties for an isomer, C12H14N2O3, which validates the calculated molecular weight and exact mass. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Comprehensive resource on the theory and practice of mass spectrometry, including ESI and high-resolution techniques).
